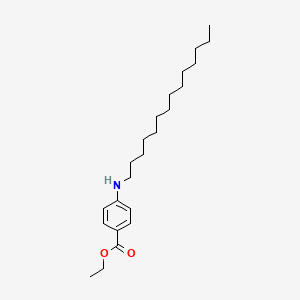
Ethyl 4-(tetradecylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(tetradecylamino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tetradecylamino)benzoate typically involves the esterification of 4-(tetradecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(tetradecylamino)benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in polar solvents.
Major Products
Hydrolysis: 4-(tetradecylamino)benzoic acid and ethanol.
Reduction: 4-(tetradecylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(tetradecylamino)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-(tetradecylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes, making it effective as an antimicrobial agent . Additionally, its anesthetic properties are attributed to its ability to block sodium channels, preventing the transmission of nerve impulses .
Comparaison Avec Des Composés Similaires
Ethyl 4-(tetradecylamino)benzoate can be compared to other benzoate esters and local anesthetics:
Ethyl 4-aminobenzoate: Similar structure but lacks the long alkyl chain, resulting in different physical and chemical properties.
Benzocaine: A well-known local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: Another local anesthetic with a longer alkyl chain, providing a comparison in terms of potency and duration of action.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its properties make it valuable in fields such as chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
55791-59-8 |
|---|---|
Formule moléculaire |
C23H39NO2 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
ethyl 4-(tetradecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26-4-2/h16-19,24H,3-15,20H2,1-2H3 |
Clé InChI |
DGGGBDLOUZPPQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
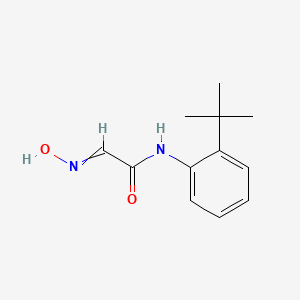
stannane](/img/structure/B14626925.png)
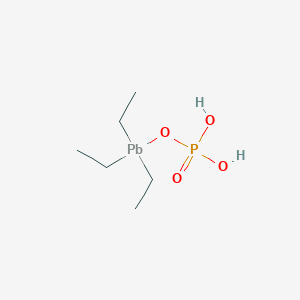
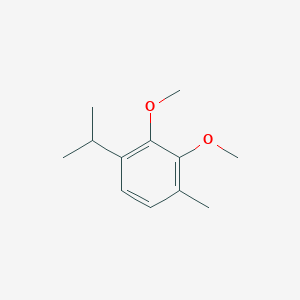
phosphaniumolate](/img/structure/B14626950.png)
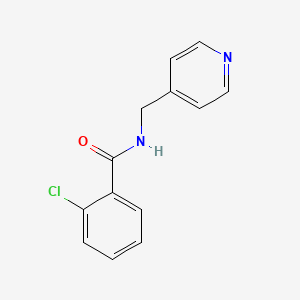
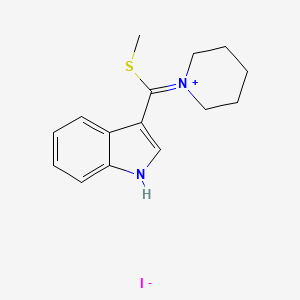
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
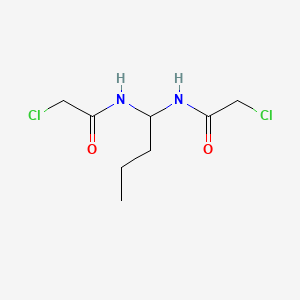
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
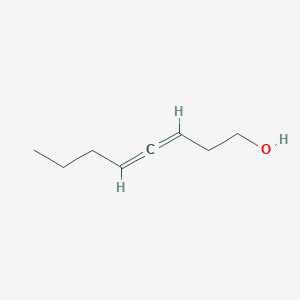
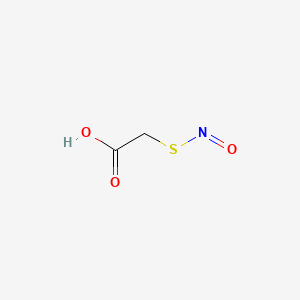
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
